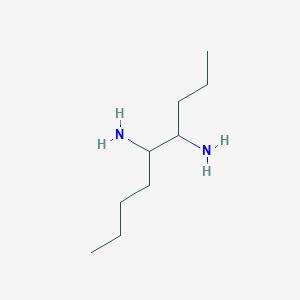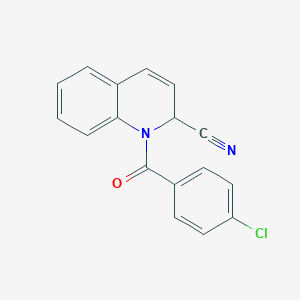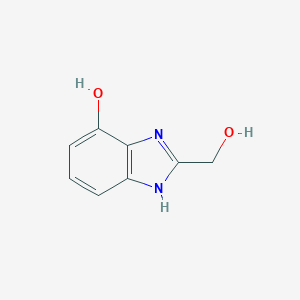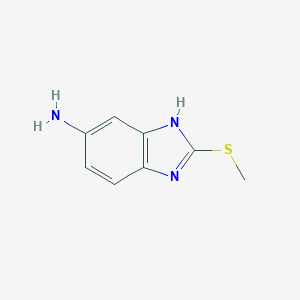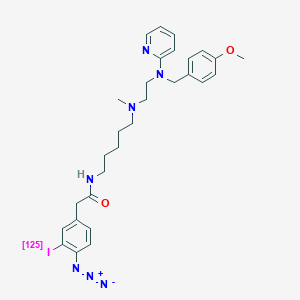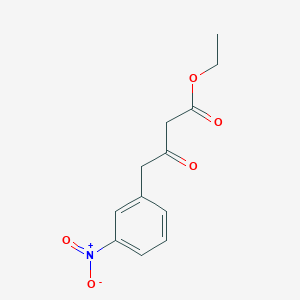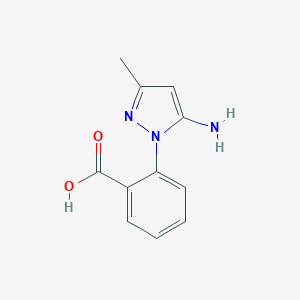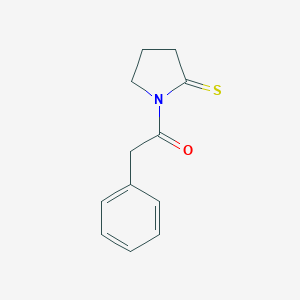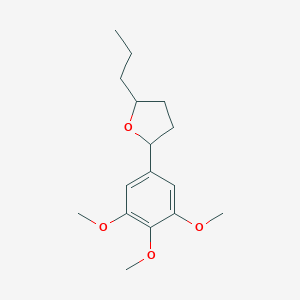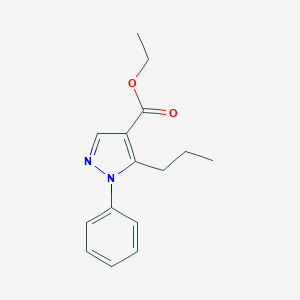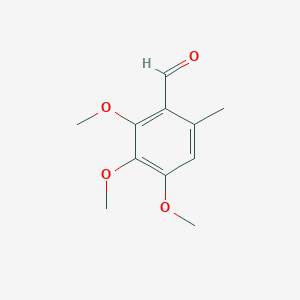
2,3,4-三甲氧基-6-甲基苯甲醛
描述
Synthesis Analysis
The synthesis of compounds related to 2,3,4-Trimethoxy-6-methylbenzaldehyde involves multi-step chemical processes. For example, derivatives of trimethoxybenzaldehyde have been synthesized through reactions involving bromination, Grignard reaction, and oxidation, achieving significant yields and purity levels (Yang Lirong, 2007). Another method involves the synthesis of trimethoxybenzaldehyde from p-cresol through a series of steps including bromination, hydrolysis, and methylation (J. Ya, 2001).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2,3,4-Trimethoxy-6-methylbenzaldehyde shows significant variation in their conformation. X-ray crystallography and nuclear Overhauser effect experiments have been utilized to determine the structures and conformational differences of thiobenzaldehydes, revealing insights into their stability and isomeric nature (N. Takeda, N. Tokitoh, R. Okazaki, 1997).
Chemical Reactions and Properties
2,3,4-Trimethoxy-6-methylbenzaldehyde and its derivatives undergo various chemical reactions. For instance, selective ortho-bromination has been applied to substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, demonstrating the compound's reactive versatility (E. Dubost et al., 2011).
Physical Properties Analysis
The physical properties of trimethoxybenzaldehyde derivatives, such as crystal structure and hydrogen bonding interactions, have been extensively studied. For example, the crystal structure of certain derivatives reveals symmetrically parallel phenyl rings and molecules linked through C–H…O hydrogen bonding interactions (Liang et al., 2009).
Chemical Properties Analysis
The chemical properties of derivatives related to 2,3,4-Trimethoxy-6-methylbenzaldehyde show a range of behaviors under different conditions. Regioselective reductive alkylation and electrophilic displacement reactions have been explored, highlighting the compound's reactivity and potential for synthesis of various derivatives (U. Azzena et al., 1990), (J. Strating et al., 2010).
科学研究应用
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study focused on synthesizing a compound using 2,3,4-Trimethoxy-6-methylbenzaldehyde and assessing its antibacterial activity. The molecule showed moderate antibacterial properties (Liang et al., 2009).
Chemical Synthesis
- Synthesis of Key Intermediates : This compound is used in the synthesis of important chemical intermediates, like in the preparation of coenzyme Q10 derivatives. The process involves several steps, including Vilsmeier-Haack and Dakin reactions (Kuang Zhi-min, 2008).
- Oxidation of Phenols : It's involved in the selective oxidation of phenols to hydroxybenzaldehydes and benzoquinones, catalyzed by polymer-supported copper (K. Takaki et al., 2002).
- Preparation of Methylbenzaldehydes : Used in cascade reactions for producing methylbenzaldehydes from ethanol, which are precursors for valuable chemicals like phthalic anhydride and terephthalic acid (Takahiko Moteki et al., 2016).
Analytical Chemistry
- Reference Substance Preparation : It was used for the preparation and certification of a reference substance of 2,3,4-trimethoxybenzaldehyde, crucial for analytical chemistry and quality control (Wu Zai-song, 2010).
Catalysis
- Catalytic Oxidation of Alcohols : The compound has been implicated in studies involving the catalytic oxidation of benzylic alcohols to aromatic aldehydes, demonstrating high yields and functional group tolerance (Jiang-Ping Wu et al., 2016).
Organic Synthesis
- Regioselective Electrophilic Substitution : It plays a role in the regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde, showcasing the versatility in organic synthesis (U. Azzena et al., 1992).
Pharmaceutical Intermediates
- Preparation of Glucopyranose Derivatives : Used as a protecting group in the preparation of specific glucopyranose derivatives, indicating its importance in pharmaceutical chemistry (Cui Yun-qi, 2010).
安全和危害
属性
IUPAC Name |
2,3,4-trimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNFMOQYYDECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176913 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxy-6-methylbenzaldehyde | |
CAS RN |
22383-85-3 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

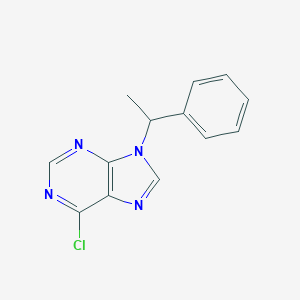
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
